

# Initial Safety and Toxicology Profile of Dasiglucagon: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Dasiglucagon |           |
| Cat. No.:            | B10824241    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Dasiglucagon** is a novel, stable, soluble glucagon analog developed for the rapid treatment of severe hypoglycemia. This technical guide provides a comprehensive overview of the initial safety and toxicology profile of **dasiglucagon**, drawing from non-clinical studies and pivotal clinical trials. The document details the mechanism of action, safety pharmacology, toxicology, and clinical safety findings. All quantitative data are summarized in structured tables, and key experimental protocols are described. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

## Introduction

**Dasiglucagon** is a glucagon receptor agonist designed to offer a ready-to-use, fast-acting rescue treatment for severe hypoglycemic events in individuals with diabetes.[1] It is an analog of human glucagon, with seven amino acid substitutions that enhance its solubility and stability in an aqueous solution, eliminating the need for reconstitution prior to administration.[1] This guide focuses on the foundational safety and toxicology data that supported its clinical development and approval.

### **Mechanism of Action**



**Dasiglucagon** mimics the physiological action of endogenous glucagon. It binds to and activates glucagon receptors, which are primarily located on hepatocytes.[2] This binding initiates a G-protein-coupled receptor signaling cascade, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1][2] Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates and activates glycogen phosphorylase.[2] This key enzyme catalyzes the breakdown of hepatic glycogen stores into glucose-1-phosphate, which is then converted to glucose and released into the bloodstream, thereby raising blood glucose levels.[2] Hepatic glycogen stores are necessary for **dasiglucagon** to exert its antihypoglycemic effect.

## **Signaling Pathway**



Click to download full resolution via product page

**Dasiglucagon**'s hepatic signaling cascade.

## **Non-Clinical Toxicology**

A comprehensive set of non-clinical studies was conducted to characterize the safety profile of **dasiglucagon**. These included safety pharmacology, general toxicology, genotoxicity, carcinogenicity, and reproductive and developmental toxicity studies.

### **Safety Pharmacology**

Safety pharmacology studies were conducted to assess the potential effects of **dasiglucagon** on vital organ systems.

Cardiovascular System: In a cardiovascular telemetry study in dogs, dasiglucagon caused
a transient, dose-dependent increase in heart rate at clinically relevant exposures, which is a
known effect of glucagon receptor agonism.[3] No clinically relevant effects on blood
pressure, PR interval, or QRS duration were observed.[4] A thorough QT/QTc study in



healthy volunteers showed no clinically relevant QT prolongation.[4][5] **Dasiglucagon** had no effect on human cardiac ion channels, including hERG, in vitro.[4]

- Central Nervous System (CNS): CNS safety was evaluated in rats using a functional observational battery (FOB) or Irwin test. No significant clinical safety concerns for the CNS were identified.
- Respiratory System: No treatment-related or biologically relevant effects on respiratory parameters were noted in dogs.[3] The No-Observed-Adverse-Effect Level (NOAEL) for respiratory effects in dogs was established at 0.4 mg/kg.[3]

## **General Toxicology**

Repeat-dose toxicity studies were conducted in both rodent (rat) and non-rodent (dog) species.



| Study Type              | Species | Duration | Doses                               | NOAEL            | Key<br>Findings                                                                                                             |
|-------------------------|---------|----------|-------------------------------------|------------------|-----------------------------------------------------------------------------------------------------------------------------|
| Repeat-Dose<br>Toxicity | Rat     | 26 weeks | 0.5, 2, 8<br>mg/kg/day<br>(SC)      | 2 mg/kg/day      | Increased liver and kidney weights with microscopic changes (hepatocyte glycogen vacuolation). Findings were reversible.[6] |
| Repeat-Dose<br>Toxicity | Dog     | 39 weeks | 0.02, 0.1, 0.3<br>mg/kg/day<br>(SC) | 0.1<br>mg/kg/day | Increased heart rate, liver and kidney weights. Findings were reversible.[6]                                                |

#### **Experimental Protocols:**

- Rat 26-Week Study: Groups of 20 rats received daily subcutaneous (SC) injections of
  dasiglucagon at doses of 0, 0.5, 2, or 8 mg/kg/day. Endpoints included clinical observations,
  body weight, food consumption, clinical pathology, and histopathology. A 4-week recovery
  period was included.[6]
- Dog 39-Week Study: Groups of 4 beagle dogs received daily SC injections of dasiglucagon at doses of 0, 0.02, 0.1, or 0.3 mg/kg/day. Endpoints were similar to the rat study, with the addition of cardiovascular monitoring (ECG). A 4-week recovery period was included.[6]

## Genotoxicity



**Dasiglucagon** was evaluated in a standard battery of genotoxicity tests and was found to be not mutagenic or clastogenic.[7]

| Test Type                                  | System   | Result   |
|--------------------------------------------|----------|----------|
| Bacterial Reverse Mutation<br>Assay (Ames) | In vitro | Negative |
| Human Lymphocyte Chromosome Aberration     | In vitro | Negative |
| Rat Bone Marrow<br>Micronucleus            | In vivo  | Negative |

#### Experimental Protocols:

- Ames Test: The mutagenic potential of dasiglucagon was assessed using various strains of Salmonella typhimurium and Escherichia coli, with and without metabolic activation.
- Chromosome Aberration Test: The potential of dasiglucagon to induce structural chromosomal aberrations was evaluated in cultured human peripheral blood lymphocytes.
- Micronucleus Test: The clastogenic potential of dasiglucagon was assessed by examining the frequency of micronucleated polychromatic erythrocytes in the bone marrow of rats treated with the compound.

## Carcinogenicity

A 26-week carcinogenicity study was conducted in transgenic CByB6F1-Tg(HRAS)2Jic (rasH2) mice. **Dasiglucagon** administered subcutaneously at doses up to 20 mg/kg/day did not result in any neoplastic changes, indicating it was not carcinogenic in this model.[2]

#### Experimental Protocol:

rasH2 Mouse Study: Four groups of 25 male and female rasH2 mice received daily SC administration of vehicle or dasiglucagon at 1, 5, and 20 mg/kg for 26 weeks. A positive control group was included to validate the model.[2]



**Reproductive and Developmental Toxicology** 

| Study Type                                      | Species | Doses (SC)            | Key Findings                                                                                                                                                               |
|-------------------------------------------------|---------|-----------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Fertility and Early<br>Embryonic<br>Development | Rat     | Up to 24 mg/kg/day    | No effects on reproductive performance or fertility indices.[7]                                                                                                            |
| Embryo-Fetal<br>Development                     | Rat     | 2, 10, 24 mg/kg/day   | Not teratogenic.  Maternal toxicity and reduced fetal body weight at ≥10 mg/kg/day. NOAEL for developmental toxicity was not explicitly stated but exposures were high.[7] |
| Embryo-Fetal<br>Development                     | Rabbit  | 0.1, 0.3, 1 mg/kg/day | Skeletal and visceral malformations at ≥0.3 mg/kg/day. NOAEL for developmental effects was 0.1 mg/kg/day (7 times human exposure).[7]                                      |

#### Experimental Protocols:

- Fertility Study (Rat): Male and female rats were administered dasiglucagon prior to and during mating, and for females, through gestation day 7.
- Embryo-Fetal Development Studies (Rat and Rabbit): Pregnant animals were administered dasiglucagon daily during the period of organogenesis.

## **Clinical Safety Profile**

The clinical safety of **dasiglucagon** has been evaluated in several clinical trials, including pivotal Phase 3 studies in adults (NCT03378635) and pediatric patients aged 6 to 17 years



(NCT03667053) with type 1 diabetes.[7][8]

## **Pivotal Phase 3 Clinical Trial Workflow**





Click to download full resolution via product page

Generalized workflow of pivotal Phase 3 trials.

#### **Adverse Events**

The most common adverse events (AEs) associated with **dasiglucagon** are gastrointestinal in nature and are consistent with the known effects of glucagon. In placebo-controlled trials, no serious adverse events or deaths were reported.

Adverse Events in Adult Phase 3 Trial (NCT03378635)

| Adverse Event       | Dasiglucagon (0.6<br>mg) (N=82) | Placebo (N=43) | Reconstituted<br>Glucagon (1 mg)<br>(N=43) |
|---------------------|---------------------------------|----------------|--------------------------------------------|
| Nausea              | 56.5%                           | 2%             | 53%                                        |
| Vomiting            | 24.6%                           | 0%             | 19%                                        |
| Headache            | 11%                             | 5%             | 14%                                        |
| Injection Site Pain | 2%                              | 0%             | 7%                                         |

Adverse Events in Pediatric Phase 3 Trial (NCT03667053) In the pediatric trial (ages 6-17), the safety profile of **dasiglucagon** was similar to that observed in adults. The most frequent adverse events were nausea and vomiting.[8]

## **Immunogenicity**

In clinical trials, the incidence of anti-dasiglucagon antibody formation was low. While some antibodies showed cross-reactivity to native glucagon, there was no apparent impact on the pharmacokinetic, pharmacodynamic, or safety profiles of dasiglucagon.

## **Summary and Conclusion**

The initial safety and toxicology profile of **dasiglucagon** is well-characterized and supports its use for the acute treatment of severe hypoglycemia. Non-clinical studies demonstrated no significant safety concerns regarding genotoxicity, carcinogenicity, or effects on the CNS and



respiratory systems. Expected pharmacological effects on the cardiovascular system (increased heart rate) and in repeat-dose toxicology studies (liver and kidney changes) were observed and are considered class effects of glucagon receptor agonists. Reproductive studies indicated a potential for developmental toxicity at high doses in rabbits. The clinical safety profile is consistent with the known effects of glucagon, with the most common adverse events being transient nausea and vomiting. Overall, **dasiglucagon** has been shown to be well-tolerated and effective for its intended use.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. media.childrenwithdiabetes.com [media.childrenwithdiabetes.com]
- 2. Dasiglucagon in Children With Congenital Hyperinsulinism Up to 1 Year of Age: Results From a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Cardiovascular safety pharmacology studies in dogs enabled for a poorly soluble molecule using spray-dried dispersion: Impact on lead selection PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dasiglucagon for the Treatment of Congenital Hyperinsulinism: A Randomized Phase 3 Trial in Infants and Children PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Validation Study for Telemetry System of the Safety Pharmacological Cardiovascular Function in Conscious Beagle Dogs [journal11.magtechjournal.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Initial Safety and Toxicology Profile of Dasiglucagon: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b10824241#initial-safety-and-toxicology-profile-of-dasiglucagon]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com